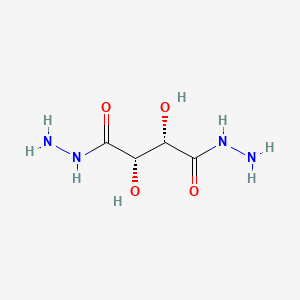

(2s,3s)-2,3-Dihydroxybutanedihydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedihydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O4/c5-7-3(11)1(9)2(10)4(12)8-6/h1-2,9-10H,5-6H2,(H,7,11)(H,8,12)/t1-,2-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJZGXRFYKPSIM-LWMBPPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NN)O)(C(=O)NN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H](C(=O)NN)O)(C(=O)NN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101190922 | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, dihydrazide, [S-(R*,R*)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101190922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80081-45-4 | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, dihydrazide, [S-(R*,R*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80081-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S-(R*,R*))-Tartarohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080081454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, dihydrazide, [S-(R*,R*)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101190922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(R*,R*)]-tartarohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Advancements for 2s,3s 2,3 Dihydroxybutanedihydrazide

Direct Hydrazination of Tartaric Acid Derivatives

The most direct and atom-economical approach to synthesizing (2S,3S)-2,3-Dihydroxybutanedihydrazide involves the direct reaction of a tartaric acid derivative, typically L-(+)-tartaric acid itself, with hydrazine (B178648). This method is valued for its operational simplicity.

Investigation of Reaction Conditions for Enantiomeric Purity and Yield Optimization

The direct synthesis is generally performed by reacting L-(+)-tartaric acid with an excess of hydrazine hydrate (B1144303), often in an aqueous solution. A critical factor in this reaction is the management of its exothermic nature. To maintain control and prevent side reactions, the gradual addition of hydrazine hydrate to the tartaric acid solution at reduced temperatures is a common practice.

| Method | Starting Material | Key Reagent | Typical Yield | Reference |

| Direct Hydrazination | L-(+)-Tartaric Acid | Hydrazine Hydrate | 75-78% | |

| Two-Step (Indirect) | Diethyl L-tartrate | Hydrazine Hydrate | 82-85% |

This table compares the typical yields of direct versus the two-step synthesis of this compound.

Scalability Considerations for Preparative Synthesis

For large-scale preparative synthesis, the primary consideration for the direct hydrazination route is effective thermal management. The exothermic character of the acid-base reaction between tartaric acid and hydrazine hydrate requires industrial-scale reactors with efficient cooling systems to prevent overheating, which could lead to degradation of the product and reduced yield. The choice between the direct, single-step reaction and the higher-yielding, two-step process also becomes a key economic and logistical consideration at scale. While the two-step process offers a better yield, it introduces additional steps of esterification and purification, increasing processing time and equipment usage.

Indirect Synthetic Pathways from Chiral Precursors

Approaches Involving Esterification and Transesterification of Tartaric Acid

A prominent indirect strategy involves the esterification of L-(+)-tartaric acid to form a diester, most commonly diethyl L-tartrate, which is then subjected to hydrazinolysis (reaction with hydrazine). nih.gov This two-step approach is reported to provide higher yields compared to the direct reaction of the free acid. The esterification is typically an acid-catalyzed equilibrium reaction between tartaric acid and an alcohol, such as ethanol (B145695). To drive the reaction toward the ester product, methods like the removal of water via distillation or pervaporation are employed. researchgate.net The resulting diethyl tartrate is a stable, easily purified intermediate that reacts cleanly with hydrazine hydrate to form the desired dihydrazide.

| Parameter | Description | Reference |

| Reactants | L-(+)-Tartaric Acid, Ethanol | researchgate.net |

| Catalyst | Acid catalyst (e.g., Sulfuric Acid) | researchgate.net |

| Reaction Type | Fischer Esterification (Reversible) | researchgate.net |

| Yield Enhancement | Removal of water by-product | researchgate.net |

This table summarizes typical conditions for the synthesis of Diethyl L-tartrate, a key intermediate.

Strategies Utilizing Alkylation Reactions

Alkylation strategies are employed not for the synthesis of the parent this compound but for the creation of its derivatives. These methods introduce alkyl groups at the C2 and C3 positions of the tartaric acid backbone. For instance, the hydroxyl groups of a tartaric acid diamide (B1670390) can be alkylated, such as through methylation using dimethyl sulfate (B86663) in the presence of a base. orgsyn.org The resulting 2,3-dialkoxy derivative could then, in principle, be further processed to a dihydrazide, yielding a substituted analog of the target compound. This strategy expands the chemical diversity of tartaric acid-derived compounds for various applications.

Oxidative Routes for Precursor Compounds

The ultimate chiral precursor, L-(+)-tartaric acid, is naturally occurring and often sourced from by-products of winemaking. wikipedia.org However, synthetic routes have been developed to produce tartaric acid from other chemical feedstocks, representing the initial step in a fully synthetic pathway. One notable method is the oxidation of maleic acid. This process involves the epoxidation of maleic acid using hydrogen peroxide with a catalyst like potassium tungstate, followed by the hydrolysis of the resulting epoxide to yield racemic tartaric acid. wikipedia.org Other oxidative methods include the treatment of dibromosuccinic acid with silver hydroxide. wikipedia.org These oxidative pathways provide access to the core tartaric acid structure from achiral precursors.

| Starting Material | Oxidant/Reagent | Catalyst/Conditions | Product | Reference |

| Maleic Acid | Hydrogen Peroxide | Potassium Tungstate, then Hydrolysis | Racemic Tartaric Acid | wikipedia.org |

| Dibromosuccinic Acid | Silver Hydroxide | - | meso-Tartaric Acid | wikipedia.org |

This table outlines key oxidative routes for the synthesis of tartaric acid precursors.

Development of Novel Catalytic and Stereoselective Synthetic Methods

The synthesis of this compound primarily relies on the inherent chirality of its precursor, L-(+)-tartaric acid. The development of synthetic methods has focused on efficiently converting this precursor while preserving its stereochemical integrity.

The primary approach to the enantioselective synthesis of this compound is through the use of a chiral pool starting material. L-(+)-tartaric acid, a naturally occurring and inexpensive compound, provides the (2S,3S) stereochemistry that is retained throughout the synthetic process. This substrate-controlled stereoselectivity is a hallmark of the preparation of this compound.

The most common and direct method is the hydrazinolysis of L-(+)-tartaric acid with hydrazine hydrate. This reaction is typically carried out by refluxing the reactants, leading to the formation of the desired dihydrazide.

| Synthetic Method | Starting Material | Key Steps | Reported Yield |

| Direct Hydrazinolysis | L-(+)-Tartaric Acid | Reaction with hydrazine hydrate under reflux. | 75-78% |

| Two-Step Method | L-(+)-Tartaric Acid | 1. Esterification to Diethyl L-tartrate. 2. Hydrazinolysis of the ester. | 82-85% |

While these methods are effective, research into novel catalytic systems that could potentially offer milder reaction conditions or even higher efficiency is an ongoing area of interest in synthetic chemistry.

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of fine chemicals, including this compound.

The direct synthesis of this compound from L-(+)-tartaric acid and hydrazine exhibits good atom economy, a key principle of green chemistry. Furthermore, the use of water as a solvent in some procedures aligns with the goal of using safer solvents.

Significant advancements in green chemistry have been made in the production of the precursor, L-(+)-tartaric acid. Microbial fermentation processes using renewable feedstocks like glucose have been developed, providing a more sustainable alternative to traditional extraction methods. The enzymatic conversion of cis-epoxysuccinate using cis-epoxysuccinate hydrolase (CESH) is another green route to enantiomerically pure tartaric acid. mdpi.com

For derivatization reactions involving this compound, such as the formation of Schiff bases, green methodologies have been explored. These include the use of natural acids from fruit juices as biodegradable catalysts and the application of microwave irradiation to reduce reaction times and energy consumption. The use of low-melting mixtures of L-(+)-tartaric acid with compounds like urea (B33335) as a reaction medium that acts as a solvent, catalyst, and reactant has also been reported for other organic transformations, showcasing an innovative green chemistry approach. rsc.orguni-regensburg.de

| Green Chemistry Principle | Application in the Synthesis of this compound and Precursors |

| Atom Economy | The direct synthesis from L-(+)-tartaric acid and hydrazine is highly atom-economical. |

| Safer Solvents | Use of water as a reaction medium in some synthetic protocols. |

| Use of Renewable Feedstocks | Microbial production of L-(+)-tartaric acid from glucose. |

| Catalysis | Enzymatic synthesis of L-(+)-tartaric acid using cis-epoxysuccinate hydrolase. mdpi.com Use of natural acids as catalysts for derivatization reactions. |

| Energy Efficiency | Microwave-assisted synthesis for the preparation of derivatives. |

Advanced Purification and Isolation Techniques for Enantiomerically Pure this compound

The isolation and purification of this compound to a high degree of enantiomeric and chemical purity are crucial for its application in stereoselective synthesis.

The crude product from the synthesis typically precipitates out of the reaction mixture upon cooling. The initial isolation is then readily achieved by standard filtration.

For obtaining enantiomerically pure this compound, recrystallization is the most effective and commonly used advanced purification technique. This process leverages the differences in solubility between the desired product and any impurities. A mixture of ethanol and water is often employed as the solvent system for recrystallization, which can yield the final product with a purity exceeding 98%.

The success of achieving an enantiomerically pure final product is highly dependent on the enantiomeric purity of the starting L-(+)-tartaric acid. Purification methods for tartaric acid itself have been developed to remove impurities such as oxalic acid. One such method involves controlled crystallization from a saturated aqueous solution, where the lower solubility of oxalic acid at reduced temperatures allows for its separation. google.com

The combination of a highly stereospecific synthesis starting from an enantiomerically pure precursor and a robust purification method like recrystallization ensures the production of this compound with the high purity required for its applications.

Chemical Reactivity and Derivatization Strategies of 2s,3s 2,3 Dihydroxybutanedihydrazide

Fundamental Reaction Pathways of the Dihydrazide Moiety

The dihydrazide functional group in (2S,3S)-2,3-dihydroxybutanedihydrazide is the principal site of its chemical transformations, allowing for a variety of reactions including oxidation, reduction, and substitution. These reactions pave the way for the synthesis of a diverse range of derivatives.

Studies on Oxidation Reactions and Corresponding Product Formation

The oxidation of the dihydrazide moiety in this compound can lead to the formation of the corresponding acyl radicals, which can then undergo further reactions. While specific studies on the oxidation of this particular dihydrazide are not extensively detailed in the available literature, the general behavior of diacylhydrazines suggests that they can be oxidized. Common oxidizing agents employed for such transformations include potassium permanganate (B83412) and hydrogen peroxide. The outcome of these reactions is highly dependent on the reaction conditions and the strength of the oxidizing agent used. For instance, mild oxidation may lead to the formation of N,N'-diacyl-N,N'-diazenes, which are reactive intermediates.

Analysis of Reduction Reactions and Hydrazine (B178648) Derivative Generation

The reduction of the dihydrazide groups in this compound offers a pathway to the corresponding hydrazine derivatives. Reducing agents such as sodium borohydride (B1222165) (NaBH₄) and the more powerful lithium aluminum hydride (LiAlH₄) are typically employed for the reduction of amide-like functional groups. The reaction with sodium borohydride generally proceeds under milder conditions and offers greater chemoselectivity. The reduction of the carbonyl groups in the dihydrazide moiety would yield the corresponding (2S,3S)-1,2,3,4-tetrahydrazinobutane-2,3-diol, a polyhydrazine compound with potential applications as a ligand or a precursor for more complex structures. The general mechanism for the reduction of an amide with NaBH₄ involves the nucleophilic attack of the hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide.

| Reducing Agent | Expected Product | General Reaction Conditions |

| Sodium Borohydride (NaBH₄) | (2S,3S)-1,2,3,4-Tetrahydrazinobutane-2,3-diol | Alcoholic solvents (e.g., ethanol (B145695), methanol), room temperature or gentle heating |

| Lithium Aluminum Hydride (LiAlH₄) | (2S,3S)-1,2,3,4-Tetrahydrazinobutane-2,3-diol | Anhydrous ethereal solvents (e.g., diethyl ether, THF), followed by aqueous workup |

Investigation of Substitution Reactions and Diverse Derivative Synthesis

The nitrogen atoms of the dihydrazide moiety in this compound are nucleophilic and can undergo substitution reactions with various electrophiles. A common derivatization strategy involves the reaction with acyl chlorides or acid anhydrides to form N,N'-diacyl derivatives. This acylation can be used to introduce a wide range of functional groups, thereby modifying the physical and chemical properties of the parent molecule. For example, reaction with an acyl chloride, R-COCl, in the presence of a base to neutralize the HCl byproduct, would yield the corresponding N,N'-diacyl-(2S,3S)-2,3-dihydroxybutanedihydrazide. The selection of the acylating agent allows for the introduction of aromatic, aliphatic, or functionalized side chains.

Synthesis and Characterization of Hydrazone Derivatives

One of the most important and widely utilized reactions of hydrazides is their condensation with aldehydes and ketones to form hydrazones. This reaction is particularly valuable for the derivatization of this compound, leading to the formation of bis-hydrazones with a chiral backbone.

Condensation Reactions with Aldehydes and Ketones

The reaction of this compound with two equivalents of an aldehyde or a ketone, typically under acidic catalysis, results in the formation of a bis-hydrazone. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by dehydration to form the C=N double bond characteristic of a hydrazone. The general reaction is as follows:

This compound + 2 R-CHO/R₂C=O → (2S,3S)-N,N'-bis(alkylidene/arylidene)-2,3-dihydroxybutane-1,4-dihydrazide + 2 H₂O

The reaction conditions are generally mild, often involving refluxing the reactants in a suitable solvent such as ethanol. The products, bis-hydrazones, are often crystalline solids and can be purified by recrystallization. The specific aldehydes and ketones used will determine the nature of the R groups in the final product.

| Carbonyl Compound | Product Type |

| Aromatic Aldehydes | Bis(arylidene)hydrazones |

| Aliphatic Aldehydes | Bis(alkylidene)hydrazones |

| Ketones | Bis(alkylidene)hydrazones |

Stereochemical Control and Diastereoselectivity in Hydrazone Formation

The presence of two stereocenters in the this compound backbone provides an opportunity for stereochemical control in the formation of hydrazone derivatives. When a chiral, non-racemic aldehyde or ketone is used in the condensation reaction, the resulting bis-hydrazone will contain multiple stereocenters. The inherent chirality of the dihydrazide can influence the stereochemical outcome of the reaction, potentially leading to the preferential formation of one diastereomer over another. This diastereoselectivity can be influenced by factors such as the steric bulk of the substituents on both the dihydrazide and the carbonyl compound, as well as the reaction temperature and solvent. The analysis of the product mixture, for example by NMR spectroscopy, can reveal the degree of diastereoselectivity achieved. While the general principles of asymmetric synthesis suggest that such diastereoselectivity is possible, specific studies detailing the stereochemical outcomes for hydrazone formation from this compound are not widely reported.

Synthesis of Carbothioamide Derivatives

The presence of terminal primary amine groups in the hydrazide functions of this compound makes them amenable to reactions with electrophilic carbon-sulfur reagents, leading to the formation of carbothioamide derivatives. These derivatives are of interest due to their wide range of biological activities and applications in coordination chemistry.

A primary route for the synthesis of carbothioamide derivatives from this compound involves its reaction with various isothiocyanates (R-N=C=S). This addition reaction proceeds via the nucleophilic attack of the terminal nitrogen atom of the hydrazide group on the electrophilic carbon atom of the isothiocyanate. Given the presence of two hydrazide groups in the starting material, the reaction can be controlled stoichiometrically to yield either mono- or bis-carbothioamide derivatives.

The general reaction involves dissolving this compound in a suitable solvent, such as ethanol, and adding the desired isothiocyanate. The reaction mixture is typically heated under reflux to facilitate the formation of the N,N'-disubstituted carbothioamide. The resulting products can be isolated and purified by standard techniques like recrystallization.

Table 1: Representative Reaction of this compound with Aryl Isothiocyanates

| Entry | Aryl Isothiocyanate | Product Structure |

| 1 | Phenyl isothiocyanate | (2S,3S)-N',N''-bis(phenylcarbamothioyl)-2,3-dihydroxybutanehydrazide |

| 2 | 4-Chlorophenyl isothiocyanate | (2S,3S)-N',N''-bis((4-chlorophenyl)carbamothioyl)-2,3-dihydroxybutanehydrazide |

| 3 | 4-Methylphenyl isothiocyanate | (2S,3S)-N',N''-bis((4-methylphenyl)carbamothioyl)-2,3-dihydroxybutanehydrazide |

Note: The structures in this table are illustrative of the expected products from the reaction.

Once the carbothioamide scaffold is synthesized, it can undergo further functionalization to create a diverse library of compounds. The newly introduced aryl or alkyl groups can bear various functional moieties that can be chemically altered. For instance, if the aryl group contains a nitro substituent, it can be reduced to an amine, which can then participate in a range of subsequent reactions such as acylation or diazotization.

Moreover, the sulfur atom of the carbothioamide group is nucleophilic and can be alkylated to form S-alkyl derivatives. The secondary amine protons of the carbothioamide linkage can also be deprotonated with a strong base and subsequently reacted with electrophiles. The hydroxyl groups on the tartaric acid backbone can be acylated or etherified, provided that the reaction conditions are compatible with the carbothioamide functionality. These modifications allow for the fine-tuning of the molecule's properties, such as solubility, lipophilicity, and biological activity.

Other Significant Derivatization Strategies

Beyond the synthesis of carbothioamides, the reactivity of this compound lends itself to a variety of other derivatization strategies, including acylation, cyclization, and polycondensation.

Acylation of this compound can occur at either the nitrogen atoms of the hydrazide moieties or the oxygen atoms of the hydroxyl groups. The regioselectivity of this reaction is dependent on the reaction conditions, including the nature of the acylating agent, the solvent, and the presence or absence of a catalyst.

Generally, the nitrogen atoms of the hydrazide are more nucleophilic than the hydroxyl oxygen atoms, leading to preferential N-acylation under neutral or slightly basic conditions. The use of acyl chlorides or anhydrides in a solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) would be expected to yield N,N'-diacyl derivatives.

Conversely, O-acylation can be promoted by using protecting group strategies for the hydrazide functions or by employing specific catalysts that enhance the nucleophilicity of the hydroxyl groups. The controlled mono-acylation of unprotected tartaric acid has been shown to be challenging, often yielding a mixture of products. A similar complexity would be anticipated for the acylation of the corresponding dihydrazide.

Table 2: Potential Products of Acylation of this compound

| Acylating Agent | Major Product (Predicted) | Potential Minor Product(s) |

| Acetyl chloride (2 eq.) | N,N'-diacetyl-(2S,3S)-2,3-dihydroxybutanedihydrazide | Mono-N-acetyl, O-acetyl, and mixed N,O-acetylated derivatives |

| Benzoyl chloride (2 eq.) | N,N'-dibenzoyl-(2S,3S)-2,3-dihydroxybutanedihydrazide | Mono-N-benzoyl, O-benzoyl, and mixed N,O-benzoylated derivatives |

The dihydrazide functionality of this compound serves as a valuable precursor for the synthesis of various heterocyclic compounds. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole-containing structures. Similarly, condensation with dicarboxylic acids or their derivatives can yield 1,2,4,5-tetrazine (B1199680) derivatives.

Furthermore, the carbothioamide derivatives discussed in section 3.3 can be utilized as intermediates for the synthesis of five-membered heterocyclic rings such as 1,3,4-thiadiazoles and 1,2,4-triazoles. The cyclization is typically achieved by treatment with an appropriate reagent under acidic or basic conditions. For example, acid-catalyzed dehydration of a carbothioamide derivative can lead to the formation of a 1,3,4-thiadiazole (B1197879) ring.

The bifunctional nature of this compound, with its two reactive hydrazide groups, makes it a suitable monomer for polycondensation reactions. When reacted with other bifunctional monomers, such as diacyl chlorides or dialdehydes, it can form a variety of polymeric structures.

For example, polycondensation with a diacyl chloride would result in the formation of a polyamide with hydrazide linkages. The resulting polymer would be chiral, inheriting the stereochemistry of the tartaric acid backbone. Such chiral polymers could have applications in areas like chiral separations or as catalysts in asymmetric synthesis. The hydroxyl groups along the polymer chain could also be further modified to tune the material's properties. The polycondensation of tartaric acid derivatives has been demonstrated to produce biodegradable polymers, suggesting that polymers derived from this compound may also exhibit this property.

Spectroscopic and Structural Elucidation of 2s,3s 2,3 Dihydroxybutanedihydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. Through the analysis of the magnetic properties of atomic nuclei, detailed information regarding the chemical environment and connectivity of atoms can be obtained.

Comprehensive ¹H and ¹³C NMR Analysis for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the molecular structure of (2S,3S)-2,3-Dihydroxybutanedihydrazide.

In the ¹H NMR spectrum, the methine protons (CH) attached to the stereogenic carbons typically appear at a chemical shift of approximately 4.24 ppm. The protons of the primary amine groups (-NH₂) are observed around 4.45 ppm, while the amide protons (-NH) resonate further downfield at about 9.23 ppm.

The ¹³C NMR spectrum provides complementary information. The carbons of the two equivalent methine groups (CH-OH) exhibit a signal at approximately 72.1 ppm. The carbonyl carbons (C=O) of the hydrazide functional groups are characteristically found in the downfield region of the spectrum, appearing at a chemical shift of around 172.8 ppm. This set of signals is fully consistent with the proposed molecular structure of this compound.

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH(OH) | ~4.24 |

| ¹H | -NH₂ | ~4.45 |

| ¹H | -NH | ~9.23 |

| ¹³C | -CH(OH) | ~72.1 |

| ¹³C | -C=O | ~172.8 |

Application of Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis

Beyond basic structural confirmation, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to probe the stereochemistry and preferred conformations of this compound in solution. These methods can reveal through-space interactions between protons, providing insights into the spatial arrangement of different parts of the molecule. For tartaric acid derivatives, conformational preferences are often governed by the formation of intramolecular hydrogen bonds, which can be elucidated by detailed NMR studies.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

A broad absorption band is typically observed in the region of 3200-3500 cm⁻¹, which is characteristic of O-H stretching vibrations from the hydroxyl groups, often broadened due to hydrogen bonding. In the same region, N-H stretching vibrations from the hydrazide groups also appear, typically between 3300-3320 cm⁻¹. A strong absorption band around 1650 cm⁻¹ is indicative of the C=O stretching vibration (Amide I band) of the hydrazide functional groups.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl | 3200-3500 (broad) |

| N-H Stretch | Hydrazide | 3300-3320 |

| C=O Stretch (Amide I) | Hydrazide | ~1650 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Elucidation

X-ray Crystallography for Solid-State Structure Determination

Investigation of Crystal Packing, Hydrogen Bonding Networks, and Intermolecular Interactions

A crystal structure analysis of this compound would reveal the intricate network of intermolecular interactions that govern its crystal packing. Given the presence of multiple hydrogen bond donors (O-H and N-H groups) and acceptors (C=O and O-H oxygen atoms), it is expected that the crystal structure would be dominated by an extensive hydrogen bonding network. These interactions play a crucial role in the stability and physical properties of the solid material. The analysis of these networks provides insights into how the molecules self-assemble in the crystalline state, which is vital for understanding its material properties.

Precise Determination of Absolute Configuration

The determination of the absolute configuration of chiral molecules is a fundamental aspect of stereochemistry. For this compound, its stereochemical parentage from L-(+)-tartaric acid provides a strong indication of its configuration. However, definitive proof is established through rigorous analytical techniques, primarily single-crystal X-ray diffraction.

Table 1: Crystallographic Data for L-(+)-Tartaric Acid Monohydrate

This interactive table provides the crystallographic data for L-(+)-tartaric acid monohydrate.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.723 |

| b (Å) | 6.002 |

| c (Å) | 6.213 |

| β (°) | 101.9 |

| Volume (ų) | 281.4 |

Data sourced from crystallographic studies of L-(+)-tartaric acid.

The (2S,3S) configuration of the parent tartaric acid dictates the spatial orientation of the hydroxyl and subsequent hydrazide groups in the derivative. X-ray crystallography would provide the precise bond lengths, bond angles, and torsion angles, confirming the retention of this configuration during the synthetic conversion to the dihydrazide. The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystalline lattice, which allows for the creation of a three-dimensional map of the electron density and thus the precise location of each atom.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful non-destructive technique for characterizing chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers, being non-superimposable mirror images, will produce mirror-image CD spectra.

For this compound, its CD spectrum is expected to be characteristic of its absolute configuration. While a specific, detailed CD spectrum for this exact dihydrazide is not widely published, the chiroptical properties of its parent compound, L-(+)-tartaric acid, offer significant insight. The CD spectrum of an aqueous solution of L-(+)-tartaric acid exhibits a strong positive Cotton effect in the far-UV region.

Table 2: Circular Dichroism Spectral Data for L-(+)-Tartaric Acid

This interactive table summarizes the key features of the CD spectrum for L-(+)-tartaric acid.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Type of Band |

|---|---|---|

| ~195 | Positive | Intense |

Data is indicative of the general chiroptical properties of L-(+)-tartaric acid.

Furthermore, the formation of derivatives, such as bis-hydrazones from the reaction of the dihydrazide with aldehydes or ketones, would create new chromophores and are expected to produce more complex CD spectra. The analysis of these spectra, often aided by computational modeling, can provide further detailed insights into the conformational preferences and absolute stereochemistry of these larger, more flexible molecules.

Theoretical and Computational Chemistry of 2s,3s 2,3 Dihydroxybutanedihydrazide Systems

Density Functional Theory (DFT) Calculations

Specific DFT calculations for (2S,3S)-2,3-Dihydroxybutanedihydrazide are not available in the reviewed literature. Such studies would be invaluable for understanding the molecule's fundamental properties.

Detailed studies on the optimized geometry and electronic structure, including orbital energies and charge distribution for this compound, have not been published.

There are no available computational studies that predict the NMR and IR spectroscopic parameters for this compound, which would be essential for validating theoretical models against experimental data.

Theoretical Studies on Stereochemical Energetics and Chiral Recognition Mechanisms

While the chiral nature of tartaric acid and its derivatives is a subject of general interest, theoretical studies focusing specifically on the stereochemical energetics and chiral recognition mechanisms involving this compound are absent from the reviewed literature.

Analysis of Diastereomeric Interactions and Their Energetic Contributions

The stereochemical complexity of this compound provides a rich landscape for diastereomeric interactions, which are fundamental to its potential applications in chiral recognition and resolution. Computational chemistry offers powerful tools to dissect these interactions at a molecular level, quantifying their energetic contributions. The differentiation between diastereomers arises from the distinct spatial arrangement of their constituent atoms, leading to variations in non-covalent interaction energies.

In the context of this compound interacting with another chiral molecule, the resulting diastereomeric complexes—(2S,3S) with an R-enantiomer versus (2S,3S) with an S-enantiomer—will exhibit different thermodynamic stabilities. These differences are primarily governed by a combination of hydrogen bonding, electrostatic interactions, and steric hindrance. The hydroxyl and hydrazide functionalities of the molecule are key participants in forming hydrogen bond networks. The precise orientation of these groups, dictated by the (2S,3S) configuration, will lead to more favorable (i.e., lower energy) hydrogen bonding geometries with one enantiomer over the other.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the binding energies of these diastereomeric pairs. By analyzing the optimized geometries of the complexes, it is possible to identify the specific atoms involved in crucial interactions and their distances. Furthermore, energy decomposition analysis can partition the total interaction energy into its constituent components, such as electrostatic, exchange, repulsion, and dispersion energies. This allows for a detailed understanding of the driving forces behind chiral discrimination.

For instance, a hypothetical interaction between this compound and a chiral analyte like a generic amino acid would reveal that one diastereomeric complex is stabilized by a more extensive or geometrically optimal hydrogen bond network, while the other might be destabilized by steric clashes between bulky substituents. These subtle energetic differences are the basis for enantioselective recognition.

Table 1: Illustrative Energetic Contributions in Diastereomeric Complexes of this compound

| Interaction Type | (2S,3S) with R-analyte (kJ/mol) | (2S,3S) with S-analyte (kJ/mol) | Energy Difference (ΔΔE) (kJ/mol) |

|---|---|---|---|

| Hydrogen Bonding | -45.2 | -38.5 | 6.7 |

| Electrostatic | -28.7 | -25.1 | 3.6 |

| Steric Repulsion | +15.4 | +22.8 | -7.4 |

| Dispersion | -20.1 | -18.9 | 1.2 |

| Total Interaction Energy | -78.6 | -59.7 | 18.9 |

Note: The data in this table is illustrative and represents the type of output expected from a computational analysis. It does not represent experimental values.

Computational Modeling of Chiral Recognition Processes

Computational modeling is an indispensable tool for elucidating the mechanisms of chiral recognition by molecules such as this compound. These models can predict how the molecule will bind to other chiral species and explain the origins of enantioselectivity. The process typically involves several computational techniques, including molecular docking and molecular dynamics (MD) simulations.

Molecular docking studies can be used to predict the preferred binding orientation of a chiral guest molecule within a hypothetical receptor site of this compound or vice versa. Docking algorithms generate a multitude of possible binding poses and score them based on a force field that approximates the interaction energies. The results can provide a static snapshot of the most likely diastereomeric complexes and a preliminary estimation of the binding affinity differences.

Following docking, molecular dynamics simulations offer a more dynamic and realistic picture of the chiral recognition event. An MD simulation treats the atoms as classical particles and solves Newton's equations of motion, allowing the system to evolve over time. This approach can reveal the stability of the diastereomeric complexes in a simulated solvent environment, the flexibility of the molecules, and the lifetime of key intermolecular interactions, such as hydrogen bonds.

By analyzing the trajectories from MD simulations, one can calculate the free energy of binding for each diastereomeric pair using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). The difference in binding free energy (ΔΔG) provides a quantitative measure of the enantioselectivity. These simulations can highlight the critical role of specific functional groups and conformational arrangements in achieving effective chiral discrimination. For example, the conformational preferences of the dihydrazide backbone and the orientation of the hydroxyl groups are crucial for establishing a stable, chiral binding pocket.

Table 2: Parameters for a Hypothetical Computational Model of Chiral Recognition

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of the system. | AMBER, CHARMM, or OPLS |

| Solvation Model | Method to account for the effect of the solvent. | Explicit (e.g., TIP3P water) or Implicit (e.g., GB/SA) |

| Simulation Time | The duration of the molecular dynamics simulation. | 100-500 nanoseconds |

| Temperature & Pressure | Thermodynamic conditions of the simulation. | 300 K, 1 atm |

| Binding Free Energy Calculation | Method to compute the binding affinity. | MM/PBSA or Free Energy Perturbation (FEP) |

| Expected Outcome | Quantitative prediction of enantioselectivity (ΔΔG). | e.g., 5-10 kJ/mol |

Note: This table presents typical parameters for a computational study and does not correspond to a specific published work on this compound.

Coordination Chemistry of 2s,3s 2,3 Dihydroxybutanedihydrazide As a Ligand

Ligand Design and Coordination Modes

The efficacy of (2S,3S)-2,3-Dihydroxybutanedihydrazide as a ligand stems from its multifunctional nature, which allows for various coordination possibilities and the formation of stable chelate structures.

The two hydrazide groups (-CONHNH₂) at the termini of the molecule are primary sites for metal coordination. Research on metal complexes with carbonic acid dihydrazides has shown that these functional groups typically act as bidentate units. at.ua Coordination occurs through the carbonyl oxygen atom and the terminal amino nitrogen atom of the hydrazide moiety. This forms a stable, five-membered chelate ring with the metal center. at.ua In this compound, the presence of two such groups allows the ligand to function in a bis-bidentate fashion, capable of binding to a single metal center or bridging two separate metal ions to form polynuclear structures. at.ua The specific coordination mode, whether symmetric or asymmetric, can be influenced by the nature of the metal ion and the reaction conditions.

Combining the donor capabilities of the dihydrazide and hydroxyl groups, this compound can be classified as a multidentate chelating agent. With two bidentate hydrazide functions and two hydroxyl groups, the ligand has the potential to act as a hexadentate ligand, coordinating through a total of four oxygen and two nitrogen atoms. This high denticity allows for the formation of multiple chelate rings, a phenomenon that leads to highly stable metal complexes due to the chelate effect. The spatial arrangement of these donor atoms, dictated by the rigid chiral backbone, preorganizes the ligand for effective metal binding. Depending on the size and coordination number preference of the metal ion, the ligand may coordinate to a single metal in a mononuclear complex or act as a bridge between multiple metal centers, leading to the formation of coordination polymers. at.ua

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition metal complexes, particularly with ions like copper(II), can be readily synthesized. A general method involves dissolving the ligand and a copper(II) salt, such as copper(II) chloride or copper(II) sulfate (B86663), in a solvent like water or ethanol (B145695). The reaction mixture is often stirred and heated to facilitate complex formation, and the resulting complex may precipitate upon cooling or solvent evaporation.

The characterization of these complexes relies on a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is crucial for confirming the coordination of the ligand. A shift of the C=O stretching vibration to a lower frequency and changes in the N-H stretching bands are indicative of the involvement of the hydrazide group in binding. nih.gov Electronic absorption (UV-Vis) spectroscopy reveals information about the geometry of the complex through the analysis of d-d transitions. Magnetic susceptibility measurements can confirm the oxidation state and spin state of the metal ion, such as the paramagnetic nature of a mononuclear copper(II) complex. nih.gov

Table 1: Representative Spectroscopic and Analytical Data for a Hypothetical [Cu(C₄H₈N₄O₄)Cl₂] Complex

| Analysis/Technique | Observation | Interpretation |

|---|---|---|

| Elemental Analysis (% Calculated vs. % Found) | C: 15.82 (15.77), H: 2.66 (2.69), N: 18.45 (18.39) | Confirms the 1:1 metal-to-ligand stoichiometry. |

| IR Spectroscopy (cm⁻¹) | ν(C=O) shifts from ~1650 to ~1620; ν(N-H) broadens and shifts. | Indicates coordination of the carbonyl oxygen and amino nitrogen to the Cu(II) center. |

| UV-Vis Spectroscopy (λₘₐₓ) | Broad band centered around 650 nm. | Attributed to d-d transitions, characteristic of a distorted octahedral or square planar Cu(II) environment. rsc.org |

| Magnetic Moment (μₑ) | ~1.75 B.M. | Consistent with a single unpaired electron in a d⁹ Cu(II) system. nih.gov |

The coordination chemistry of this compound with lanthanide(III) ions is of particular interest due to the interplay between the ligand's inherent chirality and the properties of the lanthanide ion. Lanthanide ions are hard Lewis acids and exhibit high and variable coordination numbers (typically 8 to 10), with a strong preference for oxygen donor ligands. nih.govmdpi.com

The synthesis of lanthanide complexes follows similar procedures to those for transition metals, often in aqueous or alcoholic media. The key feature of these complexes is the chiral templating effect. The fixed (2S,3S) configuration of the stereocenters on the ligand backbone acts as a template, directing the coordination of the donor groups around the metal ion into a specific, chiral three-dimensional arrangement. researchgate.net This can result in the formation of helical complexes, where the ligand wraps around the metal ion with a particular screw-sense (helicity). nih.gov The chirality is thus transferred from the ligand to the entire coordination sphere, creating an enantiomerically pure complex. researchgate.netunipi.it This effect is a powerful tool in asymmetric synthesis and the development of materials with chiroptical properties. The resulting chirality of the complexes can be studied and confirmed using techniques such as Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light. nih.gov

Formation of Supramolecular Metal-Organic Architectures

The formation of supramolecular metal-organic architectures relies on the self-assembly of metal ions and organic ligands. In principle, this compound, derived from tartaric acid, possesses multiple coordination sites—the hydrazide and hydroxyl groups—that could facilitate the construction of intricate, multidimensional networks. The stereochemistry inherent to the ligand could direct the formation of chiral frameworks. Such chiral metal-organic frameworks (MOFs) are of significant interest for applications in enantioselective separations and catalysis. The hydrogen-bonding capabilities of the hydroxyl and hydrazide moieties would be expected to play a crucial role in the stability and topology of the resulting supramolecular structures.

Structural Analysis of Coordination Compounds

Investigation of Magnetic Properties and Spectroscopic Signatures of Complexes

The magnetic properties of coordination compounds are dictated by the nature of the metal ion and its coordination environment. Should paramagnetic metal ions be incorporated into a framework with this compound, the resulting complexes could exhibit interesting magnetic behaviors. Techniques such as SQUID magnetometry would be employed to measure magnetic susceptibility as a function of temperature. Spectroscopic methods like UV-Vis and IR spectroscopy would provide insights into the electronic transitions and vibrational modes of the complexes, respectively, helping to confirm the coordination of the ligand to the metal center. However, no such experimental data has been reported for complexes of the title compound.

Chiral Induction and Asymmetric Catalysis Applications of Metal Complexes

Role of Chiral Ligands in Stereoselective Chemical Transformations

Chiral ligands are fundamental to asymmetric catalysis, where they create a chiral environment around a metal center. This chiral environment can differentiate between enantiomeric transition states of a reaction, leading to the preferential formation of one enantiomer of the product. The effectiveness of a chiral ligand is determined by its ability to transfer its stereochemical information to the catalytic site, thereby controlling the stereoselectivity of the transformation.

Development of Novel Chiral Catalysts Utilizing this compound Derivatives

The development of novel chiral catalysts is a continuous effort in chemical synthesis. Derivatives of this compound could, in theory, be utilized to synthesize new chiral catalysts. The inherent C2-symmetry and multiple functional groups of this ligand make it a candidate for creating well-defined and sterically hindered environments around a metal catalyst. Such catalysts could potentially be applied in a variety of asymmetric transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. To date, there are no published reports on the synthesis or application of chiral catalysts derived from this compound.

Applications of 2s,3s 2,3 Dihydroxybutanedihydrazide in Materials Science and Polymer Chemistry

Chiral Building Blocks for the Synthesis of Advanced Materials

The pharmaceutical and materials science industries increasingly demand enantiomerically pure compounds. nih.govresearchgate.net (2S,3S)-2,3-Dihydroxybutanedihydrazide, derived from the natural chiral pool, serves as an ideal starting material for asymmetric synthesis. nih.govmdpi.com Its inherent chirality, originating from L-(+)-tartaric acid, can be transferred to new, more complex molecules, ensuring stereochemical control during synthesis.

A common and critical structural motif in many biologically active molecules is the 1,2-diol (or polyol) unit. nih.gov The synthesis of such compounds with precise control over their three-dimensional arrangement is a significant chemical challenge. This compound provides a solution as a stereochemically defined synthon. nih.gov Its (2S,3S)-dihydroxy structure acts as a rigid chiral template, allowing chemists to introduce two specific stereocenters into a target molecule with high fidelity. nih.gov This strategy is fundamental in the synthesis of complex natural products and their analogs, where biological function is often dependent on the exact stereochemistry of multiple hydroxyl groups. nih.gov

The synthesis of single-enantiomer drugs and materials is crucial, as different enantiomers can have vastly different biological activities or material properties. nih.gov this compound is an enantiomerically pure compound that serves as a foundational block for constructing other chiral molecules. nih.gov Its two terminal hydrazide groups are reactive functional groups that can participate in a variety of chemical transformations to build larger molecular frameworks without disturbing the original chiral centers. This direct transfer of chirality from a readily available and inexpensive starting material is an efficient and cost-effective strategy in asymmetric synthesis. nih.gov

Integration into Polymerization Processes as Monomers or Initiators

The introduction of chiral units into polymer backbones is a key strategy for developing materials with unique optical, recognition, and catalytic properties. Tartaric acid and its derivatives have been successfully used to create novel chiral polymers, including polyamides and polyurethanes. rsc.orgresearchgate.net The bifunctional nature of this compound, with its two hydrazide groups, makes it a suitable candidate for step-growth polymerization.

This compound can function as a monomer in polycondensation reactions. The terminal hydrazide groups (–CONHNH₂) can react with monomers containing two electrophilic groups, such as dicarboxylic acids, diacyl chlorides, or dialdehydes. This reaction forms a stable polymer chain linked by hydrazone or other related linkages, with the elimination of a small molecule like water. The resulting polymers, known as polyhydrazides, incorporate the chiral dihydroxybutane unit directly into the polymer backbone.

By incorporating this compound into a polymer chain, the inherent chirality of the monomer is imparted to the macromolecule. This can force the polymer chain to adopt a specific secondary structure, such as a helical conformation. rsc.orgmetu.edu.tr The development of such chiral polymers is of significant interest for applications in chiral separations, where they can be used as the stationary phase in chromatography to resolve racemic mixtures, and in asymmetric catalysis. Research into tartaric acid-based polymers has demonstrated the creation of chiral polyamides and polyurethane elastomers with distinct properties derived from their chiral centers. rsc.orgscirp.orgecust.edu.cn

Self-Assembly and Supramolecular Chemistry

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov this compound is well-suited for designing self-assembling systems due to its multiple hydrogen-bonding sites. The hydroxyl (–OH), amine (–NH₂), and carbonyl (C=O) groups can all act as hydrogen bond donors and acceptors.

This capacity for extensive hydrogen bonding allows the molecules to form ordered, three-dimensional networks. These networks can trap solvent molecules to form supramolecular organogels. rsc.org Furthermore, the chirality of the building block can be expressed at the macroscopic level, leading to the formation of chiral supramolecular structures. In materials science, this molecule has been employed as a chiral linker for the construction of Covalent Organic Frameworks (COFs). nih.govechemi.com COFs are crystalline porous polymers with ordered structures. mdpi.comresearchgate.net When a chiral linker like this compound is used, its chirality is transferred to the resulting porous material, creating a chiral environment within the pores that can be used for enantioselective separations and catalysis.

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes key identifiers and computed properties of the compound.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₄H₁₀N₄O₄ | nih.gov |

| Molecular Weight | 178.15 g/mol | nih.gov |

| CAS Number | 80081-45-4 | nih.gov |

| Hydrogen Bond Donor Count | 6 | nih.gov |

| Hydrogen Bond Acceptor Count | 6 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

Table 2: Applications in Advanced Materials

This table outlines the types of advanced materials that can be synthesized using this compound as a chiral building block.

| Material Type | Key Feature | Potential Application | Source |

|---|---|---|---|

| Chiral Polymers | Polymer backbone possesses inherent chirality. | Chiral chromatography, asymmetric catalysis. | rsc.orgscirp.org |

| Supramolecular Organogels | Formation of 3D networks via hydrogen bonding. | Smart materials, controlled release systems. | rsc.org |

| Chiral Covalent Organic Frameworks (COFs) | Crystalline, porous materials with a chiral internal environment. | Enantioselective separation, heterogeneous catalysis. | |

Directed Self-Assembly of Chiral Molecular Motifs

The self-assembly of molecules into well-defined structures is a cornerstone of modern materials science. This compound, owing to its defined stereochemistry, can act as a chiral building block to direct the formation of sophisticated molecular motifs. The presence of multiple hydrogen bond donors (N-H and O-H) and acceptors (C=O and O-H) facilitates the formation of predictable and robust intermolecular interactions.

These interactions guide the molecules to organize into chiral superstructures, such as helices, sheets, and other complex three-dimensional networks. The specific (2S,3S) configuration dictates the handedness of these assemblies, a critical factor in applications such as chiral separation and asymmetric catalysis. Research on similar chiral molecules has demonstrated that subtle changes in the molecular structure can have a profound impact on the resulting supramolecular architecture, highlighting the importance of the precise stereochemistry of this compound.

Formation of Ordered Supramolecular Architectures

The hydrazide functional groups in this compound play a pivotal role in the formation of ordered supramolecular architectures. Hydrazides are known to form strong and directional hydrogen bonds, similar to amides, which can lead to the creation of extended networks. nih.gov The combination of the hydrazide groups with the hydroxyl moieties offers multiple points of interaction, enabling the construction of highly organized assemblies.

These supramolecular structures can exhibit properties that are not present in the individual molecules, such as long-range order and cooperative behavior. For instance, the self-assembly of chiral acylhydrazine-functionalized biphenyls has been shown to result in the formation of one-dimensional helical nanofibers, where intermolecular hydrogen bonding leads to chiral amplification. elsevierpure.com This principle suggests that this compound could be utilized to create novel materials with tunable optical, electronic, or mechanical properties based on the controlled arrangement of the molecules. The study of chitosan-tartaric sodium salt self-assembly also demonstrates how tartaric acid derivatives can form tightly stacked, long-range crystal structures. mdpi.com

Participation in Molecular Recognition Processes

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The chiral nature and hydrogen-bonding capabilities of this compound make it an excellent candidate for applications in molecular recognition. nih.gov The well-defined spatial arrangement of its functional groups allows for the selective binding of other chiral molecules.

This enantioselective recognition is crucial in various applications, including the development of chiral sensors, enantioselective separation media, and catalysts for asymmetric synthesis. For example, chiral hydrazine (B178648) reagents have been synthesized and successfully used for the liquid chromatographic separation of carbonyl compounds through the formation of diastereomers. nih.gov This demonstrates the potential of the hydrazide moiety in combination with a chiral scaffold to differentiate between enantiomers. The principles of chiral recognition are fundamental to many biological processes, and synthetic molecules like this compound can be designed to mimic or interfere with these processes.

Crystal Engineering and Solid-State Chemistry

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The structural features of this compound make it a versatile tool in this field for the rational design of chiral crystalline materials and for exerting control over their solid-state structure and morphology.

Rational Design of Chiral Crystalline Materials

The predictable hydrogen-bonding patterns of the hydrazide and hydroxyl groups, combined with the fixed stereochemistry of the tartaric acid backbone, allow for the rational design of chiral crystalline materials. By understanding the preferred modes of interaction, it is possible to predict and control the packing of the molecules in the crystal lattice. This leads to the formation of non-centrosymmetric crystal structures, which are a prerequisite for properties such as second-harmonic generation (SHG) and piezoelectricity.

The use of chiral building blocks is a well-established strategy in crystal engineering to enforce the formation of chiral space groups. nih.gov The C2 symmetry of the (2S,3S)-tartaric acid core can be translated into the symmetry of the resulting crystal, providing a direct link between molecular chirality and macroscopic properties. Studies on tartaric acid and its derivatives have shown their utility as synthons in the synthesis of bioactive molecules, further underlining their importance as chiral building blocks. nih.gov

Control over Solid-State Structure and Morphology

The ability to control the solid-state structure is critical for tailoring the physical and chemical properties of a material. Chiral auxiliaries are often employed to influence the stereochemical outcome of reactions and can also be used to control the arrangement of molecules in the solid state. blogspot.com this compound can be considered a chiral auxiliary in the context of co-crystallization or in the formation of coordination polymers.

Future Research Trajectories and Emerging Areas

Advancement of More Efficient and Sustainable Synthetic Routes

The development of green and efficient synthetic methodologies is a cornerstone of modern chemistry. For (2s,3s)-2,3-Dihydroxybutanedihydrazide, future research is anticipated to move beyond traditional synthetic approaches towards more sustainable and scalable processes.

Current methods for synthesizing hydrazides often involve the reaction of carboxylic acids or their esters with hydrazine (B178648) hydrate (B1144303). researchgate.net While effective, these methods can sometimes require harsh reaction conditions or involve tedious workup procedures. researchgate.net Future advancements are likely to focus on eco-friendly and efficient alternatives.

One promising avenue is the adoption of solvent-free synthesis using techniques like grinding. This mechanochemical approach has been shown to be highly efficient for the synthesis of various hydrazides directly from carboxylic acids and hydrazine hydrate, often resulting in high yields and simplified workup procedures. researchgate.net Another area of advancement lies in continuous flow synthesis . This technology offers advantages in terms of scalability, safety, and process control. A continuous flow process for the synthesis of acid hydrazides from carboxylic acids has been described, demonstrating high yields and short residence times, making it amenable to large-scale production. osti.govacs.org

| Synthesis Method | Key Advantages | Potential for this compound |

| Solvent-Free Grinding | Eco-friendly, reduced waste, simple workup | High-yield, sustainable production at laboratory scale. |

| Continuous Flow | Scalable, improved safety, precise control | Efficient large-scale manufacturing for industrial applications. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Accelerated synthesis for rapid library generation of derivatives. |

Exploration of Novel Derivatives with Tailored Chemical Properties

The inherent chirality and functionality of this compound make it an excellent scaffold for the synthesis of novel derivatives with customized properties. The two hydrazide groups serve as reactive sites for the construction of larger and more complex molecules.

Future research will likely focus on creating derivatives for a range of applications. For instance, diacyl-hydrazide compounds have shown potential as therapeutics, and structure-activity relationship (SAR) studies can guide the synthesis of new analogues with enhanced biological activity. nih.gov The synthesis of long-chain tartaric acid diamides has been explored to create novel ceramide-like compounds, suggesting the potential for this compound derivatives in cosmetics and materials science. mdpi.com

Furthermore, the development of hydrazide-hydrazones is a well-established field with applications in medicinal chemistry due to their broad spectrum of biological activities. rsc.org By reacting this compound with various aldehydes and ketones, a diverse library of chiral hydrazone derivatives can be generated for screening in drug discovery programs. The synthesis of novel N-substituted mono- and diacyltartrimides also presents an interesting direction for creating new chiral molecules. arkat-usa.org

Development and Application of Advanced Characterization Techniques for Complex Structures

As more complex derivatives of this compound are synthesized, the need for advanced characterization techniques becomes crucial. While standard techniques like IR, NMR, and mass spectrometry are fundamental for structural elucidation, researchgate.netnih.govmdpi.com more sophisticated methods will be required to understand the three-dimensional structures and intermolecular interactions of these novel compounds.

Future research will likely involve the increased use of two-dimensional NMR experiments (COSY, HSQC, HMBC) for complete spectral assignment of complex chiral derivatives. mdpi.comX-ray crystallography will be instrumental in determining the precise solid-state structures of new compounds, providing invaluable insights into their stereochemistry and packing. mdpi.com For larger assemblies and polymeric materials derived from this compound, techniques such as 13C cross-polarization magnetic angle spinning (CP-MAS) NMR and X-ray photoelectron spectroscopy (XPS) will be essential for characterizing their composition and surface properties. dicp.ac.cn

| Characterization Technique | Information Provided | Relevance for this compound Derivatives |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships of atoms | Unambiguous structural assignment of complex chiral derivatives. |

| X-ray Crystallography | Precise 3D molecular structure and packing in the solid state | Confirmation of stereochemistry and understanding of intermolecular interactions. |

| CP-MAS NMR | Solid-state structural information of polymers | Characterization of polymeric materials derived from the dihydrazide. |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states | Analysis of surface-functionalized materials and polymers. |

Predictive Computational Studies for New Material Design

Computational chemistry is a powerful tool for predicting the properties of new molecules and materials, thereby guiding synthetic efforts. Future research on this compound and its derivatives will undoubtedly leverage computational methods for rational design.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure, reactivity, and spectroscopic properties of novel derivatives. researchgate.net Such studies can help in understanding the anti-corrosive properties of dihydrazide derivatives, for example, by correlating quantum chemical parameters with inhibition efficiencies. researchgate.netnih.gov Molecular docking studies are another crucial computational technique, particularly in drug discovery, to predict the binding modes and affinities of new hydrazide derivatives with biological targets. nih.govmdpi.com

These computational approaches can accelerate the discovery of new materials and bioactive compounds by allowing for the in silico screening of large virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental evaluation. taylorfrancis.com

Integration with High-Throughput Synthesis and Automation Methodologies

To fully explore the chemical space accessible from this compound, the integration of high-throughput synthesis and automation will be essential. These methodologies allow for the rapid generation of large libraries of compounds for screening in various applications.

The development of automated synthesis platforms can streamline the production of derivatives, enabling the systematic exploration of structure-activity relationships. nih.gov Continuous flow synthesis, as mentioned earlier, is particularly well-suited for automation and can be integrated into high-throughput workflows. osti.govacs.org The combination of automated synthesis with high-throughput screening techniques will significantly accelerate the discovery of new functional molecules derived from this compound.

Q & A

Q. What are the optimal synthetic routes for (2S,3S)-2,3-Dihydroxybutanedihydrazide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound is synthesized via hydrazinolysis of L-tartaric acid esters or diacids. Key parameters include:

- Precursor Selection : Use L-tartaric acid derivatives (e.g., diethyl L-tartrate) to preserve stereochemistry .

- Reagent Ratios : A 1:2 molar ratio of tartaric acid to hydrazine ensures complete dihydrazide formation.

- Temperature Control : Maintain 60–80°C to avoid decomposition while ensuring complete reaction.

- pH Optimization : Neutral to slightly basic conditions (pH 7–8) minimize side reactions.

Yield improvements (>85%) are achieved by refluxing in ethanol/water mixtures and isolating via recrystallization .

Q. What spectroscopic methods are most effective for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry via coupling constants (e.g., J2,3 ≈ 6–8 Hz for syn-dihydroxy groups) and hydrazide NH2 proton signals (δ 4.5–5.5 ppm) .

- X-ray Crystallography : Resolves absolute configuration; the dihedral angle between hydroxyl groups (~60°) distinguishes (2S,3S) from other stereoisomers .

- HPLC with Chiral Columns : Validates enantiopurity using cellulose-based chiral stationary phases (e.g., elution time consistency) .

Advanced Research Questions

Q. How does the dihydrazide functional group in this compound influence its coordination chemistry with transition metals?

- Methodological Answer : The compound acts as a polydentate ligand due to its two hydrazide (-NH-NH2) and hydroxyl groups:

- Metal Binding Studies : Use UV-Vis titration (e.g., λmax shifts for Cu²⁺ or Fe³⁺ complexes) and cyclic voltammetry to assess redox activity .

- Stability Constants : Determine via potentiometric titrations in aqueous ethanol (logβ values > 10 for Cu²⁺ complexes indicate strong chelation) .

- X-ray Diffraction : Resolve coordination geometry (e.g., square-planar vs. octahedral) in single-crystal metal complexes .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic sites. The hydrazide NH2 groups exhibit high HOMO densities (-6.5 eV), favoring electrophilic attacks .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., water) to assess hydrogen-bonding interactions and reaction barriers .

- Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina; the hydroxyl groups enhance hydrogen-bond networks in active sites .

Contradictions and Limitations

- Safety Data : While notes no classified hazards for similar hydrazides, handle this compound under inert conditions due to potential hydrazine release during decomposition .

- Stereochemical Purity : Conflicting reports on racemization risks under acidic conditions; verify via polarimetry post-synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.